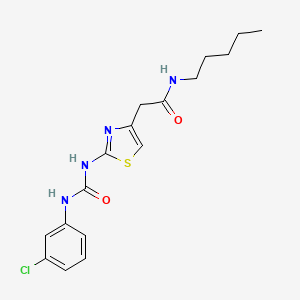

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide

Description

2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide is a synthetic thiazole-based small molecule characterized by a central thiazole ring substituted with a 3-chlorophenyl urea moiety and an N-pentylacetamide side chain. The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the pentyl chain could modulate solubility and membrane permeability.

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-pentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O2S/c1-2-3-4-8-19-15(23)10-14-11-25-17(21-14)22-16(24)20-13-7-5-6-12(18)9-13/h5-7,9,11H,2-4,8,10H2,1H3,(H,19,23)(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGQYNXOBUTJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.

Urea Formation: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.

Acylation: The final step involves the acylation of the urea-thiazole intermediate with pentylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antimicrobial and antifungal activities.

Medicine: Investigated for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The urea linkage can form hydrogen bonds with amino acid residues, enhancing binding affinity. This compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related thiazole derivatives to highlight key differences in substituents, synthetic yields, and physicochemical properties.

Structural and Functional Insights

Substituent Effects on Yield and Activity: The trifluoromethyl-substituted analog (10e) achieves a higher yield (92.0%) compared to the chloro-substituted 10f (89.1%), suggesting that electron-withdrawing groups like CF3 may enhance synthetic efficiency .

Impact of Heterocyclic Moieties :

- Piperazine (10f) and morpholine () groups introduce polar nitrogen atoms, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to the pentyl chain.

Ureido Group Variations :

- The 3-chlorophenyl urea in the target compound may offer stronger hydrogen-bonding interactions compared to 2-chlorophenyl () or trifluoromethyl-substituted ureas (10e), affecting target selectivity .

Research Findings and Limitations

- Synthetic Challenges : The absence of yield data for the target compound highlights a gap in published synthesis protocols. Piperazine-containing analogs (e.g., 10f) demonstrate higher molecular weights (514.2 g/mol) due to extended side chains .

- Biological Relevance: While none of the provided evidence directly evaluates the target compound’s activity, the morpholine-containing analog () has documented use in preclinical studies, emphasizing the role of heterocycles in optimizing drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.